

AS601245: A Technical Guide to its ATP-Competitive Inhibition of JNK

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AS601245	
Cat. No.:	B1684336	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AS601245**, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document details the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Introduction to AS601245

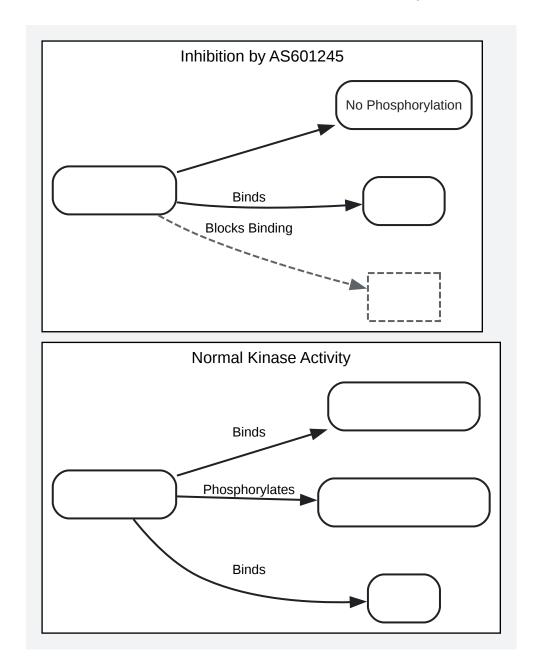
AS601245 is a cell-permeable small molecule that has been identified as a reversible, ATP-competitive inhibitor of the JNK family of stress-activated protein kinases.[1] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cellular proliferation. Dysregulation of this pathway is implicated in a variety of diseases, making JNK an attractive therapeutic target. **AS601245** serves as a valuable tool for elucidating the physiological and pathological roles of the JNK pathway and as a potential lead compound for drug development.

Mechanism of Action: ATP-Competitive Inhibition

AS601245 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic site of JNK kinases. In the normal catalytic cycle of a kinase, ATP binds to a specific pocket, and the terminal phosphate group is transferred to a substrate protein. **AS601245**, due to its structural similarity to the adenine region of ATP, occupies this binding



pocket, thereby preventing ATP from binding and halting the phosphorylation of downstream substrates. This mode of inhibition is a common mechanism for many kinase inhibitors.



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Mechanism of AS601245 ATP-Competitive Inhibition.

Quantitative Inhibitory Data

AS601245 exhibits potent inhibition of the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase Target	IC50 (nM)
hJNK1	150[1]
hJNK2	220[1]
hJNK3	70[1]

Selectivity Profile:

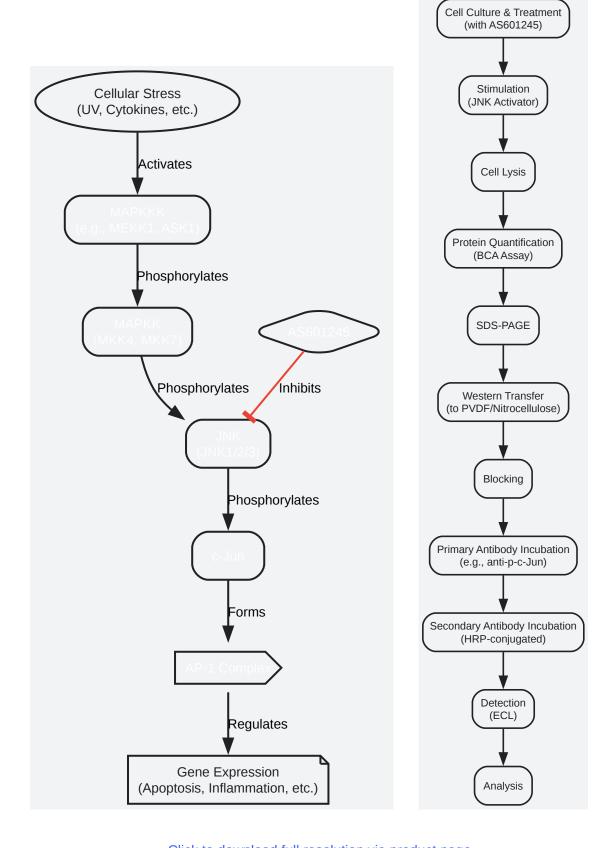
While a comprehensive quantitative screen against a full kinome panel is not readily available in the public domain, studies have characterized the selectivity of **AS601245** against a range of other kinases. The compound demonstrates good selectivity for JNKs.

Kinase Family/Target	Selectivity
c-Src, CDK2, c-Raf	10- to 20-fold selectivity over these kinases[1]
Other Ser/Thr and Tyr kinases	>50- to 100-fold selectivity over a broader range[1]

JNK Signaling Pathway

The JNK signaling cascade is a tiered pathway involving multiple protein kinases. It is activated by a variety of cellular stresses and inflammatory cytokines. The core pathway consists of a MAP kinase kinase kinase (MAPKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which is JNK. Upon activation, JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.





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References

- 1. medchemexpress.com [medchemexpress.com]
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